molecular formula C11H17NO2 B126883 N-Methylhomoveratrylamine CAS No. 3490-06-0

N-Methylhomoveratrylamine

Cat. No. B126883
CAS RN: 3490-06-0
M. Wt: 195.26 g/mol
InChI Key: HNJWKRMESUMDQE-UHFFFAOYSA-N
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Description

N-Methylhomoveratrylamine is a compound that can be synthesized through N-methylation of amines. The process of N-methylation of amines with methanol can be carried out at room temperature using a silver-loaded titanium dioxide (Ag/TiO2) photocatalyst under UV-vis light irradiation . This method is versatile and allows for the facile synthesis of N-methylamines with various functional groups, which could potentially include N-methylhomoveratrylamine.

Synthesis Analysis

The synthesis of N-methylamines, such as N-methylhomoveratrylamine, can be achieved through the use of photocatalysts like Ag/TiO2, which facilitate the reaction at room temperature under light irradiation . This approach is advantageous as it allows for the synthesis of N-methylamines without the need for high temperatures or harsh reaction conditions, making it a more environmentally friendly and potentially more efficient method.

Molecular Structure Analysis

While the specific molecular structure of N-methylhomoveratrylamine is not detailed in the provided papers, the general structure of N-methylamines can be inferred. N-methylamines typically consist of an amine group where one of the hydrogen atoms is replaced by a methyl group. The molecular structure of related compounds, such as N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, has been characterized using techniques like infrared and Raman spectroscopy, as well as nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

N-methylamines can participate in various chemical reactions. For instance, they can be used in the removal of a phthaloyl protecting group from nitrogen at room temperature, as demonstrated with methylamine . Additionally, N-methylamines can be involved in the synthesis of high molecular weight polyamines through radical polymerization , and in the catalytic dehydrocoupling/dehydrogenation to yield polyaminoboranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylamines are influenced by the number and type of substituents on the nitrogen atom. For example, the solubility, melting points, and basicity (pKb values) of N-methylmelamines vary depending on the number of amino-, methylamino-, and dimethylamino groups present . These properties are crucial for the application of N-methylamines in the manufacturing of polymers and other materials. The study of compressed methylamines has also revealed systematic structure-property relations involving intermolecular interactions and molecular symmetries, which are important for understanding the behavior of these compounds under different conditions .

Scientific Research Applications

Cardiovascular Research

N-Methylhomoveratrylamine derivatives have been explored in cardiovascular research. Specifically, a study synthesized a series of acyclic amide derivatives of N-Methylhomoveratrylamine, evaluating their bradycardic activity in guinea pig right atria. Among these compounds, one particular derivative showed promising results in inducing dose-dependent bradycardia without significantly reducing left ventricular pressure or mean aortic pressure in anesthetized dogs (Ozaki et al., 1992).

Paper Preservation

In another distinct application, N-Methylhomoveratrylamine was involved in the development of innovative paper preservatives. These preservatives, known as water-soluble polyamidoamines (PAAOH’s), were characterized for their deacidification and biostatic properties. They demonstrated effectiveness in absorbing into paper cellulose without altering its original color, and showed significant improvements in paper pH values after treatment (Isca et al., 2016).

Biomedical Engineering

Poly(N-isopropyl acrylamide) (pNIPAM), which includes components related to N-Methylhomoveratrylamine, has been widely used in biomedical engineering, particularly for the nondestructive release of biological cells and proteins. Applications in this domain include studying the extracellular matrix, cell sheet engineering, tumor spheroid formation, and the manipulation of individual cells (Cooperstein & Canavan, 2010).

Antibacterial Coatings

N-Methylhomoveratrylamine derivatives have also found application in creating antibacterial coatings on fabrics. N-halamine polymer precursors were synthesized and coated on cotton fabrics, resulting in significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli (Liu et al., 2015).

Polymerization Processes

In the field of polymer science, N-Methylhomoveratrylamine has been studied in the context of organocatalytic conjugate-addition polymerization. It has shown potential in the polymerization of acrylic monomers, leading to various applications in the synthesis of bioplastics and other polymers (Zhang et al., 2013).

Textile Industry

In the textile industry, derivatives of N-Methylhomoveratrylamine were used to recover the strength of durable press finished cotton fabrics. Serine proteases were applied to cotton fabrics cross-linked with N-hydroxymethylacrylamine, resulting in a partial restoration of fabric strength without significantly decreasing wrinkle recovery (Stamenova et al., 2003).

Safety And Hazards

N-Methylhomoveratrylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJWKRMESUMDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188460
Record name N-Methylhomoveratrylamine
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Methylhomoveratrylamine

CAS RN

3490-06-0
Record name N-Methylhomoveratrylamine
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Record name N-Methylhomoveratrylamine
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Record name N-Methylhomoveratrylamine
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Record name 3,4-dimethoxy-N-methylphenethylamine
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Synthesis routes and methods I

Procedure details

205 ml of a 28% strength solution of veratryl cyanide in methylbenzylamine (molar ratio 1:3.7) were pumped each hour upwards through a vertical hydrogenation reactor (diameter: 16 mm; height of packing: 600 mm; oil-heated jacket) which was packed with 511 g (800 ml) of catalyst (0.5% by weight of palladium on alumina) at 160° C. under 200 bar. Simultaneously, 100 l(STP)/h hydrogen were passed upwards through the reactor. After decompression to atmospheric pressure, excess methylbenzylamine was removed by distillation, and the discharge was analyzed by quantitative gas chromatography. 40 g (70%) of N-methylhomoveratrylamine were obtained per hour.
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Synthesis routes and methods II

Procedure details

Dissolve 16.5 g (57 mmol) of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide in a solution of 100 mL of 4N sodium hydroxide and 100 mL of methanol. Heat mixture at 60° C. for 1 h. After 1 h, cool reaction mixture to room temperature and extract with 2×200 mL of methylene chloride. Wash the combined organic extracts with saturated sodium chloride solution and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to provide the crude title compound. Distill this material in vacuo to provide the title compound.
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N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyltrifluoroacetamide
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Synthesis routes and methods III

Procedure details

3,4-Dimethoxybenzeneethanamine (100 g) was mixed with benzaldehyde (59 g), and rotoevaporated to give an oil. Methyl iodide (69 ml) was then added and the mixture was heated for 48 h at 40° and then boiled with 80% ethanol (500 ml) for 3 h. After half of the ethanol had evaporated, the solution was treated with ether (1 liter) to give a solid that was filtered, washed with ether, treated with dilute sodium hydroxide and extracted with ether to give the title compound (80 g) as an oil that was distilled under reduced pressure, b.p. 0.1 mm; 92°-95°.
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Synthesis routes and methods IV

Procedure details

The product of (i) was reduced in dry tetrahydrofuran or diethylether in conventional manner by the addition of 3 equivalents of LiAlH4 and subsequent refluxing of the mixture for 0.5-1 hr. After cooling and filtration, the solvent was evaporated and the product obtained by first extraction of the ethereal phase at pH 4, then at pH 10 with methylene chloride. Drying and evaporation of the solvent yielded 50-60% nearly pure oily product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
F Ozaki, M Matsukura, Y Kabasawa… - Chemical and …, 1992 - jstage.jst.go.jp
… A series of acyclic amide derivatives of N-(co—aminoalkyl)-N—methylhomoveratrylamine was synthesized and evaluated for their bradycardic activity in isolated guinea pig right atria. …
Number of citations: 19 www.jstage.jst.go.jp
RP Attrill, TW Ramsay, GR Slater… - Synthetic …, 1999 - Taylor & Francis
… In conclusion BRL 61010A can be prepared in a convenient one-pot synthesis in 60% overall yield starting from N-methylhomoveratrylamine. The process is suitable for large scale …
Number of citations: 3 www.tandfonline.com
P Labrie, SP Maddaford, J Lacroix, C Catalano… - Bioorganic & medicinal …, 2006 - Elsevier
… In this work, we have demonstrated that the N-methylhomoveratrylamine series 22a–26a exhibits a more potent P-gp inhibition than the tetrahydroisoquinoline series 22b–26b. These …
Number of citations: 27 www.sciencedirect.com
DP Jindal, B Singh, N Sharma, MS Coumar, G Bruni… - 2003 - nopr.niscpr.res.in
… N-methylhomoveratrylamine gave 7 and 8, respectively. While reaction of 6 with homoveratrylamine and N-methylhomoveratrylamine … and N-methylhomoveratrylamine gave 13 and 14, …
Number of citations: 2 nopr.niscpr.res.in
T Kametani, K Fukumoto, T Katagi - Chemical and Pharmaceutical …, 1959 - jstage.jst.go.jp
… reported a few years ago that the attempt to produce dimethylhomoveratrylamine from homoveratrylamine** or N-methylhomoveratrylamine by the EschweilerClarke reaction"? gave …
Number of citations: 12 www.jstage.jst.go.jp
JS Buck, R Baltzly - Journal of the American Chemical Society, 1942 - ACS Publications
Esters of Secondary Hydroxy aralkylalkylamines1 Page 1 Oct., 1942 Esters of Secondary Hydroxy aralkylalkylamines 2263 [Contribution from the Burroughs Wellcome & Co. U. S. A. …
Number of citations: 4 pubs.acs.org
DP Jindal, B Singh, MS Coumar, G Bruni… - Bioorganic chemistry, 2005 - Elsevier
… , 18), while the N-methylhomoveratrylamine derivative (16, 20) … most active and N-methylhomoveratrylamine derivative is the … -isoindoline series N-methylhomoveratrylamine derivative (…
Number of citations: 10 www.sciencedirect.com
AP Venkov, II Ivanov - Tetrahedron, 1996 - Elsevier
… Enamine 10 (Scheme 2, R--Me, RJ=H), obtained from N-methylhomoveratrylamine.HCI salt and AcOH in PPA for 3 h at 60C was unstable and very difficult to purify. However, its …
Number of citations: 48 www.sciencedirect.com
A Doddridge, M Collins… - Drug Testing and Analysis, 2018 - Wiley Online Library
… further diluted with the buffer and N-methylhomoveratrylamine internal standard solution (~2 … N-methylhomoveratrylamine was used to identify and determine the isomeric composition. …
OM Glozman, LA Zhmurenko, VP Lezina… - Pharmaceutical …, 1996 - Springer
In recent years, an important role in the protection of the myocardium from ischemic heart disease is played by the socalled specific bradycardiac drugs [1-4]. Certain doses of these …
Number of citations: 4 link.springer.com

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